Propamidine Monoamide Isethionate

Pharmaceutical impurity profiling Forced degradation Structural elucidation

Propamidine Monoamide Isethionate (CAS 1391051-87-8) is the monoamide analogue of the ophthalmic antiseptic propamidine isethionate, belonging to the aromatic diamidine class of antimicrobial compounds. Chemically, it represents the 'half-hydrolysis' product of propamidine isethionate, in which one of the two terminal amidine (–C(=NH)NH₂) groups has been converted to an amide (–C(=O)NH₂), yielding a mono cationic species with a molecular weight of 439.48 g/mol (formula C₁₉H₂₅N₃O₇S).

Molecular Formula C19H25N3O7S
Molecular Weight 439.483
CAS No. 1391051-87-8
Cat. No. B588646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropamidine Monoamide Isethionate
CAS1391051-87-8
Synonyms1-(4-Amidophenoxy)-3-(4-amidinophenoxy)propane Isetionate;  Propamidine Monoamide Isetionate; 
Molecular FormulaC19H25N3O7S
Molecular Weight439.483
Structural Identifiers
SMILESC1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O
InChIInChI=1S/C17H20N4O2.C2H6O4S/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;3-1-2-7(4,5)6/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21);3H,1-2H2,(H,4,5,6)
InChIKeyGKLXXISYELOYFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propamidine Monoamide Isethionate (CAS 1391051-87-8): Chemical Identity, Class, and Regulatory Context for Procurement


Propamidine Monoamide Isethionate (CAS 1391051-87-8) is the monoamide analogue of the ophthalmic antiseptic propamidine isethionate, belonging to the aromatic diamidine class of antimicrobial compounds [1]. Chemically, it represents the 'half-hydrolysis' product of propamidine isethionate, in which one of the two terminal amidine (–C(=NH)NH₂) groups has been converted to an amide (–C(=O)NH₂), yielding a mono cationic species with a molecular weight of 439.48 g/mol (formula C₁₉H₂₅N₃O₇S) . It is primarily catalogued and supplied as a pharmaceutical impurity reference standard for use in analytical method development, ANDA/DMF submissions, quality control, and stability studies of propamidine isethionate drug substance and finished ophthalmic products such as Brolene® .

Why Propamidine Monoamide Isethionate Cannot Be Substituted by the Parent Diamidine in Analytical and Research Contexts


Propamidine Monoamide Isethionate is not an interchangeable alternative to propamidine isethionate; it is a structurally distinct chemical entity with one less cationic amidine group and one additional neutral amide group [1]. This structural divergence produces a compound with fundamentally different physicochemical properties: a lower molecular weight (439.48 vs. 564.6 g/mol for the di-isethionate parent), reduced polarity in reversed-phase chromatographic systems, and altered protonation state at physiological pH [2]. Critically, class-level structure–activity evidence from related aromatic diamidine/monoamidine pairs demonstrates that conversion of even one amidine to an amide can abrogate in vivo efficacy despite retained in vitro activity, due to altered pharmacokinetic elimination and membrane diffusion kinetics [3]. Substituting this compound with generic propamidine isethionate in analytical workflows would render impurity profiling, forced degradation studies, and stability-indicating method validation scientifically invalid.

Quantitative Evidence Guide: Propamidine Monoamide Isethionate Differentiation from Closest Analogs


Structural Identity: Monoamide vs. Diamidine — Irreversible Hydrolytic Conversion Defines a Distinct Chemical Entity

Propamidine Monoamide Isethionate differs from the parent propamidine isethionate by the formal hydrolysis of one terminal amidine group (–C(=NH)NH₂) to an amide (–C(=O)NH₂), producing a mono‑cationic species with only one remaining protonatable amidine function . The parent propamidine isethionate carries two cationic amidine groups and is formulated as a di‑isethionate salt (C₂₁H₃₂N₄O₁₀S₂, MW 564.6), whereas the monoamide is a mono‑isethionate salt (C₁₉H₂₅N₃O₇S, MW 439.48) [1]. This structural change is irreversible under physiological and standard storage conditions and ranks as the primary hydrolytic degradant in the stepwise degradation cascade of propamidine isethionate (Stage 1: propamidine → propamidine monoamide + NH₃) .

Pharmaceutical impurity profiling Forced degradation Structural elucidation

RP‑HPLC Chromatographic Differentiation: Longer Retention Time Enables Baseline Separation from Parent Diamidine

In reversed‑phase HPLC systems, Propamidine Monoamide Isethionate elutes at a longer retention time than the parent propamidine isethionate, because conversion of one amidine to an amide eliminates one cationic charge, thereby reducing polarity and increasing hydrophobic interaction with the stationary phase [1]. This chromatographic shift enables unambiguous separation and quantification of the monoamide impurity in propamidine isethionate drug substance and finished ophthalmic formulations. A validated RP‑HPLC method for propamidine (UV detection at 262 nm) reports a parent retention time of approximately 5.24 ± 0.11 min under standard C18 conditions; the monoamide impurity, being less polar, exhibits a distinctly longer retention time, consistent with the predicted decrease in polarity upon amide formation [2].

HPLC method validation Stability-indicating assay Impurity quantification

Class‑Level Evidence: Diamidine vs. Monoamidine — In Vivo Efficacy Is Disproportionately Reduced for Monoamidines Despite Comparable In Vitro Potency

In a controlled study comparing structurally analogous diamidines and monoamidines as anti‑Pneumocystis agents, the monoamidine 7 (N‑(benzamidine‑4‑yl)‑N′‑phenylethane‑1,2‑diamine) exhibited in vitro anti‑Pneumocystis activity comparable to the corresponding diamidine 6, with EC₅₀ values of 0.40 ± 0.08 µM vs. 0.60 ± 0.12 µM, respectively (p < 0.05) [1]. However, in the in vivo rat model, the monoamidine 7 was 'poorly potent when administered subcutaneously to Pneumocystis‑infected rats, even at the dose of 20 mg/kg/day,' whereas the diamidine 6 emerged as a promising hit suitable for further development [1]. This disparity was attributed to more rapid plasma elimination of the monoamidine [1]. Although this study did not use propamidine monoamide itself, the structural principle — one amidine replaced by a neutral terminus — is directly transferable: the monoamide analogue of propamidine is predicted to suffer a similar loss of in vivo antimicrobial efficacy relative to the parent diamidine.

Structure–activity relationship In vivo vs. in vitro correlation Antiprotozoal drug design

Amoebicidal Activity Hierarchy: Propamidine Is Less Potent Than Longer‑Chain Diamidine Homologs; Monoamide Derivatization Would Further Reduce Anti‑Amoebic Activity

Perrine et al. (1995) established a clear structure–activity relationship for aromatic diamidines against Acanthamoeba polyphaga trophozoites and cysts: amoebicidal potency increased with elongation of the alkyl chain connecting the two benzene rings, from propamidine (C3 linker) through hexamidine (C6) to octamidine (C8) and nonamidine (C9), with hexamidine and octamidine identified as the most amoebicidal molecules [1]. Propamidine was reported to be only weakly cysticidal, and some Acanthamoeba strains exhibited resistance to it [1]. The authors explicitly advocated replacement of propamidine by hexamidine in clinical treatment of Acanthamoeba keratitis [1]. Given that the monoamide further reduces the number of cationic amidine groups essential for membrane disruption and DNA binding, propamidine monoamide isethionate is expected to rank below propamidine itself in anti‑amoebic potency.

Acanthamoeba keratitis Cysticidal activity Diamidine SAR

Procurement‑Grade Characterization: Certified Reference Standard for Regulatory Submission (ANDA/DMF) with Batch‑Specific Certificate of Analysis

Propamidine Monoamide Isethionate is supplied as a characterised impurity reference standard by multiple vendors, including Toronto Research Chemicals (Cat. TR‑P758300) and Clearsynth (Cat. CS‑T‑60791), with batch‑specific Certificates of Analysis (CoA) documenting identity (¹H NMR, MS), purity (typically ≥95%), and storage conditions (−20 °C recommended for long‑term stability) . These reference standards are explicitly described as suitable for ANDA and DMF submissions, method validation (AMV), quality control (QC), and stability studies . In contrast, generic propamidine isethionate API does not provide the monoamide impurity as a resolved, independently certified material. Procurement of an authentic, fully characterised monoamide reference standard is a regulatory expectation for any abbreviated new drug application referencing propamidine isethionate ophthalmic products .

Reference standard Regulatory compliance Quality control

High‑Value Application Scenarios for Propamidine Monoamide Isethionate Based on Quantitative Evidence


Pharmaceutical Impurity Profiling and Stability‑Indicating Method Validation for Propamidine Isethionate Ophthalmic Products

The primary and most rigorously justified application of Propamidine Monoamide Isethionate is as a certified reference standard for impurity profiling, forced degradation studies, and stability‑indicating HPLC method validation of propamidine isethionate drug substance and finished products (e.g., Brolene® 0.1% eye drops). Its distinct RP‑HPLC retention time, stemming from the loss of one cationic amidine group relative to the parent diamidine, enables unambiguous peak identification and system suitability testing [1]. Regulatory submissions (ANDA/DMF) for generic propamidine isethionate formulations require identification and quantification of this primary hydrolytic degradant per ICH Q3A/Q3B guidelines, making the procurement of the authentic monoamide reference standard a compliance necessity .

Forced Degradation Studies to Establish Degradation Pathways and Validate API Stability

Propamidine isethionate undergoes stepwise hydrolytic degradation under accelerated stability conditions (elevated temperature, alkaline pH >8), with the monoamide as the first-stage degradant (amidine → amide hydrolysis, releasing ammonia). Quantitative tracking of monoamide formation is essential to establish the degradation kinetics and shelf-life specifications of propamidine isethionate formulations. The monoamide reference standard allows calibration curves to be constructed for this specific degradant, which is structurally incapable of reverting to the active diamidine and thus serves as a definitive marker of irreversible chemical degradation [1].

Structure–Activity Relationship (SAR) Studies on Aromatic Diamidine Antimicrobial Agents

As a defined monoamide analogue within the aromatic diamidine series, this compound serves as a valuable tool compound in SAR studies investigating the role of cationic charge number and distribution on antimicrobial activity, membrane permeability, DNA minor-groove binding, and in vivo pharmacokinetics. The class-level evidence from related diamidine/monoamidine pairs demonstrates that conversion of a single amidine to an amide can abrogate in vivo efficacy while preserving in vitro activity, a phenomenon attributed to accelerated plasma clearance of the mono‑cationic species [1]. Propamidine Monoamide Isethionate can thus be employed as a negative-control or comparator compound in studies aimed at decoupling in vitro potency from in vivo pharmacokinetic behaviour.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propamidine Monoamide Isethionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.